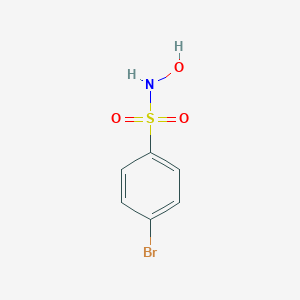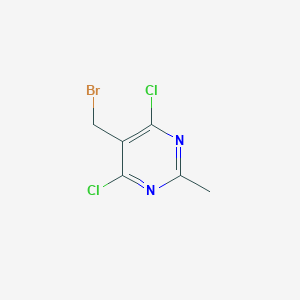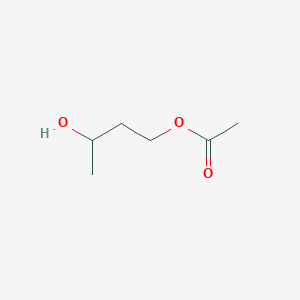
3-Hydroxybutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxybutyl acetate (HBA) is a colorless liquid with a fruity odor. It is a chemical compound that is used in various industries, including the fragrance, flavor, and pharmaceutical industries. HBA is synthesized from renewable resources, making it an eco-friendly alternative to traditional chemical compounds. In
Mécanisme D'action
3-Hydroxybutyl acetate exerts its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. It inhibits the growth of bacteria and fungi by interfering with their cellular processes, leading to cell death.
Effets Biochimiques Et Physiologiques
3-Hydroxybutyl acetate has been shown to have low toxicity and is considered safe for human use. It is rapidly metabolized in the liver and excreted in the urine. 3-Hydroxybutyl acetate has been shown to have no adverse effects on liver function or blood chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hydroxybutyl acetate has several advantages for lab experiments. It is a renewable resource, making it an eco-friendly alternative to traditional chemical compounds. 3-Hydroxybutyl acetate is also readily available and cost-effective. However, 3-Hydroxybutyl acetate has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 3-Hydroxybutyl acetate research. One potential area of research is the development of 3-Hydroxybutyl acetate as an antibacterial and antifungal agent in the pharmaceutical industry. Additionally, 3-Hydroxybutyl acetate has potential applications in the food industry as a flavoring agent. Further research is needed to explore the potential applications of 3-Hydroxybutyl acetate in these industries.
Méthodes De Synthèse
3-Hydroxybutyl acetate is synthesized through a two-step process. The first step involves the conversion of bio-derived 3-hydroxybutyrate (3HB) to 3-hydroxybutanal (33-Hydroxybutyl acetate) using a catalytic amount of an oxidant. The second step involves the conversion of 33-Hydroxybutyl acetate to 3-Hydroxybutyl acetate using acetic anhydride as a reagent. The synthesis of 3-Hydroxybutyl acetate from renewable resources makes it an eco-friendly alternative to traditional chemical compounds.
Applications De Recherche Scientifique
3-Hydroxybutyl acetate has various scientific research applications. It is used as a solvent, flavoring agent, and fragrance in the fragrance and flavor industries. 3-Hydroxybutyl acetate is also used as a plasticizer in the polymer industry. Additionally, 3-Hydroxybutyl acetate has potential applications in the pharmaceutical industry due to its antibacterial and antifungal properties.
Propriétés
Numéro CAS |
1851-86-1 |
|---|---|
Nom du produit |
3-Hydroxybutyl acetate |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
3-hydroxybutyl acetate |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-4-9-6(2)8/h5,7H,3-4H2,1-2H3 |
Clé InChI |
KLUHZXMBIDAHSJ-UHFFFAOYSA-N |
SMILES |
CC(CCOC(=O)C)O |
SMILES canonique |
CC(CCOC(=O)C)O |
Autres numéros CAS |
1851-86-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



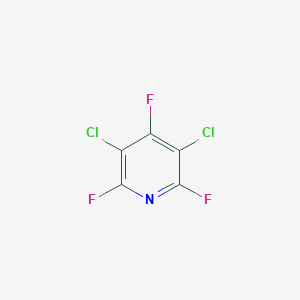
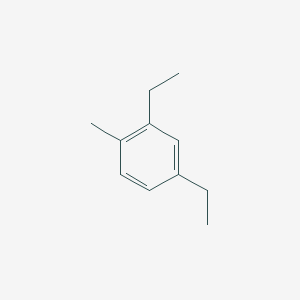
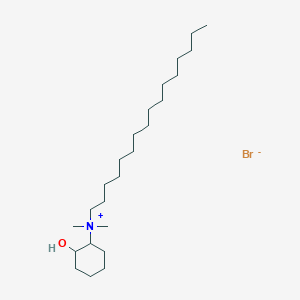



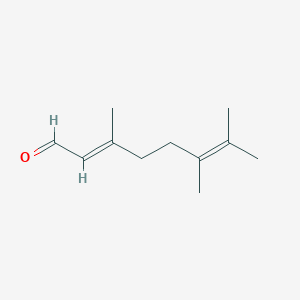
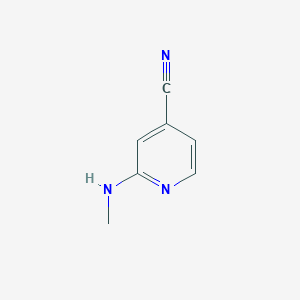
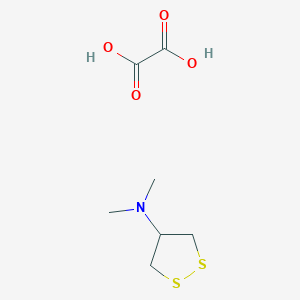
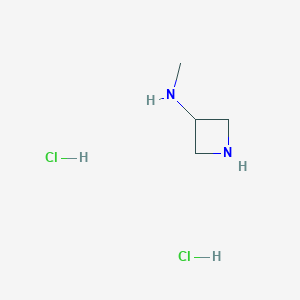

![5-Methylbenzo[b]thiophene-2-boronic acid](/img/structure/B155041.png)
